molecular formula C16H13NO2 B3195129 2-(2-(1h-Indol-5-yl)phenyl)acetic acid CAS No. 886363-19-5

2-(2-(1h-Indol-5-yl)phenyl)acetic acid

Cat. No. B3195129
CAS RN: 886363-19-5
M. Wt: 251.28 g/mol
InChI Key: CUEJHYHGUMAGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1h-Indol-5-yl)phenyl)acetic acid, also known as IPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. IPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 2-(2-(1h-Indol-5-yl)phenyl)acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting the activity of COX enzymes, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to possess other biochemical and physiological effects. 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to possess antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-(1h-Indol-5-yl)phenyl)acetic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which makes it a useful tool for studying the inflammatory response. Additionally, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to possess anti-cancer properties, making it a potential candidate for cancer research. However, one limitation of using 2-(2-(1h-Indol-5-yl)phenyl)acetic acid in lab experiments is its potential toxicity, which may limit its use in certain cell lines or animal models.

Future Directions

There are several potential future directions for 2-(2-(1h-Indol-5-yl)phenyl)acetic acid research. One area of interest is the development of 2-(2-(1h-Indol-5-yl)phenyl)acetic acid-based drugs for the treatment of inflammatory disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-(1h-Indol-5-yl)phenyl)acetic acid and its potential side effects. Finally, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid may have applications in other areas of research, such as neuroscience and immunology, which warrant further investigation.

Scientific Research Applications

2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been the subject of several scientific studies due to its potential therapeutic benefits. 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, including arthritis, colitis, and asthma. Additionally, 2-(2-(1h-Indol-5-yl)phenyl)acetic acid has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

2-[2-(1H-indol-5-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)10-11-3-1-2-4-14(11)12-5-6-15-13(9-12)7-8-17-15/h1-9,17H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEJHYHGUMAGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654119
Record name [2-(1H-Indol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(1h-Indol-5-yl)phenyl)acetic acid

CAS RN

886363-19-5
Record name 2-(1H-Indol-5-yl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(1H-Indol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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